(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester
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Overview
Description
(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective acetylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate and other derivatives with different substituents on the cyclohexene ring .
Uniqueness
What sets (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester apart is its specific stereochemistry and the presence of both acetyloxy and dihydroxy groups.
Properties
IUPAC Name |
ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZAYEKOWPAGQN-OPRDCNLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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